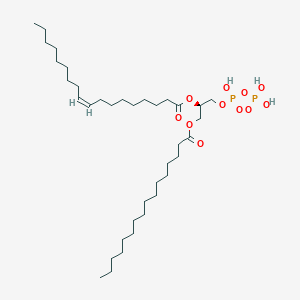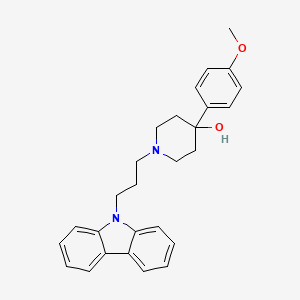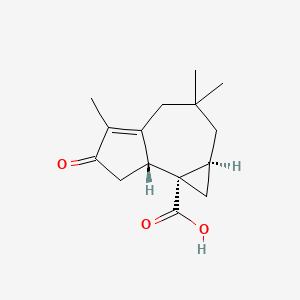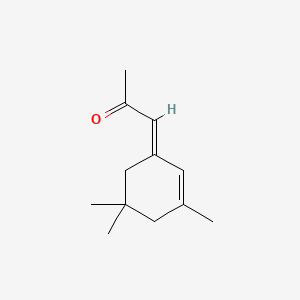
1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene is a dinitrile that is succinonitrile in which the methylene hydrogens at positions 2 and 3 are substituted by amino(phenylsulfanyl)methylidene groups. It acts as an inhibitor of MEK (mitogen activated protein kinase kinase). It has a role as a protein kinase inhibitor. It is a dinitrile, an enamine and an aryl sulfide. It derives from a hydride of a buta-1,3-diene.
Applications De Recherche Scientifique
Application in Bladder Cancer Research
1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene has been studied for its effects on human bladder cancer cell proliferation. Research conducted by Tang et al. (2017) explored its potential in suppressing bladder cancer cell growth. The study found that this compound, in conjunction with baicalein, can inhibit the proliferation of T24 bladder cancer cells by blocking the cell cycle in the G0~G1 phase and inducing apoptosis. These effects were attributed to the down-regulation of the MAPK signaling pathway (Tang, Chen, Yu, Tang, Li, & Xia, 2017).
Synthesis and Reactivity Studies
The synthesis and reactivity of compounds related to 1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene have been subjects of various studies. Reich et al. (1993) investigated the synthesis of 2,3-disubstituted 1,3-butadienes from organotin precursors and butadienyllithium reagents, providing insights into the synthetic versatility and potential applications of these compounds (Reich, Reich, Yelm, Holladay, & Gschneidner, 1993). Additionally, Kong and Joo (1987) explored the reaction of phenyltrimethylsilylacetylene with lithium to form related compounds, highlighting the chemical reactivity and potential for further functionalization of these materials (Kong & Joo, 1987).
Studies on Coordination Polymers
Research by Zheng et al. (2005) on novel Silver(I) coordination polymers involving bis(arylthio)ether ligands bearing a trans-2-butene backbone provides insights into the potential applications of related compounds in materials science and coordination chemistry. The study demonstrated the formation of various dimensional frameworks, which could have implications for the development of new materials (Zheng, Li, Du, Zou, & Bu, 2005).
Platelet Aggregation Studies
Mcnicol and Jackson (2003) investigated the effects of 1,4-Diamino-2,3-dicyano-1,4-bis(phenylthio)butadiene on human platelet aggregation. Their research showed that the compound, at certain concentrations, does not affect platelet aggregation, suggesting its specificity in biological interactions (Mcnicol & Jackson, 2003).
Propriétés
Formule moléculaire |
C18H14N4S2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
(2Z,3Z)-2,3-bis[amino(phenylsulfanyl)methylidene]butanedinitrile |
InChI |
InChI=1S/C18H14N4S2/c19-11-15(17(21)23-13-7-3-1-4-8-13)16(12-20)18(22)24-14-9-5-2-6-10-14/h1-10H,21-22H2/b17-15+,18-16+ |
Clé InChI |
BDLRGKKVJJEYLC-YTEMWHBBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S/C(=C(/C(=C(/SC2=CC=CC=C2)\N)/C#N)\C#N)/N |
SMILES |
C1=CC=C(C=C1)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2)C#N)N |
SMILES canonique |
C1=CC=C(C=C1)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2)C#N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)


![Methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;chloride](/img/structure/B1234566.png)

![15-Hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234570.png)


![[N,N'-bis(2-aminoethyl)propane-1,3-diamine]copper(2+)](/img/structure/B1234574.png)


